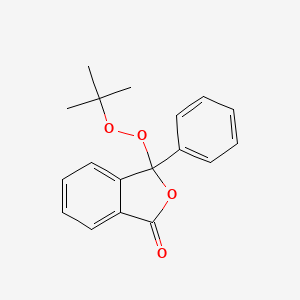

3-(tert-Butyldioxy)-3-phenylphthalide

Description

Structure

3D Structure

Properties

CAS No. |

25251-51-8 |

|---|---|

Molecular Formula |

C18H18O4 |

Molecular Weight |

298.3 g/mol |

IUPAC Name |

3-tert-butylperoxy-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C18H18O4/c1-17(2,3)21-22-18(13-9-5-4-6-10-13)15-12-8-7-11-14(15)16(19)20-18/h4-12H,1-3H3 |

InChI Key |

JJHHIGCUQPTUHO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OOC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 Tert Butyldioxy 3 Phenylphthalide

Peroxide Bond Cleavage and Radical Generation

The O-O bond in 3-(tert-butyldioxy)-3-phenylphthalide is the most reactive site in the molecule. Its cleavage results in the formation of highly reactive radical species, which can initiate a variety of subsequent reactions. The mode of this cleavage can be influenced by thermal, metallic, or photochemical stimuli.

Thermal Decomposition Pathways

The thermal stability of organic peroxides is a critical factor in their handling and application. In the case of this compound, the compound is known to be thermally sensitive. It undergoes violent or explosive decomposition at temperatures between 0-10°C due to a self-accelerating exothermic decomposition. noaa.gov This high reactivity is attributed to the weak peroxide bond, which can cleave homolytically upon heating to generate a tert-butoxy (B1229062) radical and a 3-phenyl-3-phthalidyloxy radical.

Table 1: Thermal Decomposition Data for Related Organic Peroxides

| Compound | Decomposition Temperature (°C) | Heat of Decomposition (J/g) |

| tert-Butyl peroxy-3,5,5-trimethylhexanoate (TBPTMH) | 118.31 (initial) | 687.42 |

| 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) | 102.1 (initial) | 865.0 |

Data for TBPTMH and BHTOOH are provided as analogues to illustrate the thermal properties of organic peroxides. nih.govnih.gov

The significant heat release observed in the decomposition of analogous peroxides underscores the potential hazards associated with the thermal decomposition of this compound. nih.govnih.gov

Metal-Catalyzed Peroxide Activation

The decomposition of organic peroxides can be significantly accelerated in the presence of transition metals. arkat-usa.org Various metal ions, including those of cobalt, iron, and manganese, can catalyze the cleavage of the peroxide bond through redox reactions. arkat-usa.orgrsc.org For tert-butyl hydroperoxide, a related compound, metal-catalyzed decomposition is a well-established method for generating tert-butoxy and tert-butylperoxy radicals. arkat-usa.org

The catalytic cycle typically involves the metal ion in two different oxidation states. For example, a metal in a lower oxidation state (Mⁿ⁺) can react with the peroxide to generate an alkoxy radical and the metal in a higher oxidation state (M⁽ⁿ⁺¹⁾⁺). The metal ion is then regenerated by reaction with another molecule of the peroxide, producing a peroxy radical. arkat-usa.org

While specific studies on the metal-catalyzed activation of this compound are not detailed in the available literature, it is reasonable to expect that it would be susceptible to similar catalytic decomposition pathways. The presence of amines and certain metals can cause accelerated decomposition. noaa.gov Metal phthalocyanine (B1677752) complexes, for instance, have been shown to be effective catalysts for the decomposition of tertiary butyl hydroperoxide. google.com

Table 2: Metal Catalysts for tert-Butyl Hydroperoxide (TBHP) Decomposition

| Catalyst | Conditions | Observations |

| Cobalt salts | - | Effective catalysts for TBHP decomposition. rsc.org |

| Imidazole-promoted metal phthalocyanine | 20-120°C | High conversion and selectivity to tertiary butyl alcohol. google.com |

| Transition metal oxides (e.g., CoFe₂O₄) | - | Active towards TBHP decomposition. arkat-usa.org |

Photochemical Initiation of Peroxide Reactions

In addition to thermal and metal-catalyzed methods, the cleavage of the peroxide bond can be initiated by photolysis. Ultraviolet (UV) radiation can provide the energy required to induce homolytic cleavage of the O-O bond, generating radicals. The photochemical decomposition of tert-butyl hydroperoxide (TBHP) in the absence of a catalyst has been demonstrated to be an environmentally friendly method for generating free radicals. nih.gov

The enhanced rate of decomposition of TBHP upon visible light irradiation drives certain organic reactions. nih.gov While specific photochemical studies on this compound are not prevalent, the general principles of peroxide photolysis suggest that this compound would also be susceptible to photochemical initiation. The absorption of a photon of appropriate energy would lead to the formation of the same radical intermediates as in the thermal decomposition pathway, which could then initiate further reactions.

Transformations Involving the Phthalide (B148349) Lactone Ring

The phthalide moiety of this compound is a lactone, a cyclic ester. This ring system can also participate in various chemical transformations, including ring-opening and rearrangement reactions. These reactions can be influenced by the nature of the substituents on the phthalide ring and the reaction conditions.

Ring-Opening Reactions

The lactone ring of the phthalide system is susceptible to nucleophilic attack, which can lead to ring-opening. This is a common reaction for esters and lactones. While specific examples of ring-opening reactions of this compound are not extensively documented, the general reactivity of the phthalide ring suggests that it could be opened by strong nucleophiles.

Rearrangement Pathways

Rearrangement reactions of substituted phthalides can lead to the formation of various isomeric structures. While specific rearrangement pathways for this compound are not described in the reviewed literature, related phthalide and phthalimide (B116566) systems are known to undergo rearrangements. For instance, a 1,3-(O–N) acyl transfer rearrangement process has been observed in the synthesis of phthalimides. rsc.org

Photochemical conditions can also induce rearrangements in related systems. For example, the photochemical rearrangement of certain semidione radicals derived from phthalide-like structures has been proposed. nih.gov The specific rearrangement pathways for this compound would likely depend on the reaction conditions and the nature of any catalysts or reagents present.

Reactivity of the Phenyl Substituent and Aromatic Moiety

The structure of this compound contains two distinct aromatic systems: the phenyl substituent and the fused aromatic ring of the phthalide core. The reactivity of these rings toward substitution and other transformations is influenced by the electronic nature of their substituents.

Electrophilic/Nucleophilic Aromatic Substitutions

Specific studies detailing the electrophilic or nucleophilic aromatic substitution reactions directly on the this compound molecule are not extensively documented in scientific literature. However, the expected reactivity can be predicted based on the electronic properties of the substituents attached to the aromatic rings.

For the pendant phenyl group, the substituent connecting it to the phthalide core is an oxygen- and carbon-based group, which would act as a deactivating group due to its electron-withdrawing inductive effect, while also being an ortho-, para-director for electrophilic attack due to resonance effects involving the oxygen lone pair.

Dearomatization Reactions Induced by Peroxide Functionality

While dearomatization reactions are a significant class of transformations in organic synthesis, specific examples initiated by the peroxide functionality within this compound have not been reported. Hypothetically, the radicals generated upon the homolysis of the peroxide O-O bond could induce dearomatization. An intramolecular radical attack on either the phenyl ring or the phthalide's aromatic ring could, in principle, lead to a spirocyclic or fused-ring intermediate, disrupting the aromaticity. Such a pathway would be a radical cascade, but its viability would depend on the kinetics of the intramolecular addition versus other competing radical reactions, such as hydrogen abstraction from the solvent.

Mechanistic Investigations of this compound Reactions

The primary reaction pathway for this compound is its decomposition, which is driven by the weak O-O bond in the peroxide group. This decomposition is often explosive and serves as a source of highly reactive radical intermediates. noaa.gov

Radical Cascade Reactions

The decomposition of this compound is initiated by the homolytic cleavage of the peroxide bond. This initial step generates a tert-butoxyl radical and a 3-phenyl-3-phthalidyl-oxy radical.

Initial Step: Homolysis of the O-O Bond

This compound → tert-Butoxyl radical + 3-Phenyl-3-phthalidyl-oxy radical

Following their formation, these primary radicals can undergo a variety of subsequent reactions, characteristic of a radical cascade:

The tert-butoxyl radical is a well-studied intermediate. It can participate in hydrogen atom abstraction from a suitable donor (like the solvent) to form tert-butyl alcohol. Alternatively, it can undergo β-scission to yield a methyl radical and an acetone (B3395972) molecule.

The 3-Phenyl-3-phthalidyl-oxy radical is less stable. It can potentially undergo fragmentation. For instance, it could rearrange or eliminate to form other radical species and stable molecules. The exact pathway would be highly dependent on the reaction conditions.

This propensity to generate radicals makes the compound a potential radical initiator for polymerization or other radical-mediated transformations.

Concerted vs. Stepwise Mechanisms

The thermal decomposition of organic peroxides, including this compound, proceeds through a stepwise mechanism. The reaction is initiated by the cleavage of the single weakest bond in the molecule, the O-O peroxide bond, which has a relatively low bond dissociation energy. This initial unimolecular homolysis is the rate-determining step, followed by the subsequent, typically faster, reactions of the generated radicals. A concerted mechanism, where multiple bonds are broken and formed simultaneously, is not characteristic of the thermal decomposition of such peroxides.

Kinetic Studies of Decomposition and Transformation

For context, the kinetic data for the thermal decomposition of other, more stable, tert-butyl peroxides are presented below. These values illustrate the typical energy barriers and rate constants for peroxide decomposition, though the decomposition of this compound is expected to be significantly faster and more exothermic.

| Compound | Activation Energy (Ea) (kJ/mol) | Decomposition Temperature Range (°C) | Notes |

|---|---|---|---|

| Di-tert-butyl peroxide (DTBP) | ~155-170 | > 120 | Commonly used radical initiator at higher temperatures. researchgate.net |

| tert-Butyl hydroperoxide (TBHP) | ~170 | > 130 | Decomposition is often metal-catalyzed. researchgate.net |

| 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) | ~66 | Initial decomposition ~102 | A relatively unstable peroxide derivative. nih.gov |

| This compound | N/A (Expected to be very low) | 0-10 (Violent decomposition) | Highly unstable with self-accelerating decomposition. noaa.gov |

Applications of 3 Tert Butyldioxy 3 Phenylphthalide in Chemical Synthesis

As a Reagent for Oxidative Transformations

As a strong oxidizing agent, 3-(tert-Butyldioxy)-3-phenylphthalide is expected to participate in various oxidative reactions. noaa.gov The core of its reactivity lies in the labile peroxide bond (O-O), which can cleave to form radical intermediates.

Oxygen Atom Transfer Reactions

Initiation of Polymerization Processes

Organic peroxides are widely employed as initiators in free-radical polymerization. The process is initiated by the homolytic cleavage of the peroxide bond upon heating, which generates free radicals. These radicals then react with monomer units to start the polymerization chain reaction. Given its structure, this compound could theoretically serve as a thermal initiator. The decomposition would likely yield a tert-butoxyl radical and a phthalide-containing radical, both of which could initiate polymerization.

Table 1: General Characteristics of Organic Peroxide Initiators in Polymerization

| Property | Description | Potential Relevance to this compound |

| Activation Temperature | The temperature at which the peroxide decomposes at a suitable rate to initiate polymerization. | The specific activation temperature for this compound is not documented, but it would be a critical parameter for its application. |

| Half-life (t½) | The time required for half of the peroxide to decompose at a given temperature. | This would determine the rate of initiation and the overall polymerization kinetics. |

| Initiator Efficiency | The fraction of radicals generated that successfully initiate a polymer chain. | This would depend on the reactivity of the generated radicals and potential side reactions. |

This table presents generalized information for organic peroxides. Data specific to this compound is not available in the reviewed literature.

As a Synthetic Intermediate for Complex Molecules

The potential of this compound as a synthetic intermediate would hinge on the selective transformation of its functional groups.

Precursor for Carbonyl Compounds

No specific research has been found that demonstrates the use of this compound as a direct precursor for the synthesis of carbonyl compounds. The hydrolysis of the related compound, 3-phenylphthalide (B1295097), under alkaline conditions leads to the formation of a carboxylate, but this reaction does not involve the tert-butyldioxy group.

Building Block for Heterocyclic Scaffolds

The phthalide (B148349) core of this compound is a feature of various biologically active molecules. However, there is no available scientific literature that describes the use of this specific peroxide-containing molecule as a building block in the synthesis of more complex heterocyclic scaffolds.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are efficient strategies in organic synthesis for the construction of complex molecules in a single operation. While other organic peroxides, such as tert-butyl peroxybenzoate, have been shown to mediate cascade radical reactions, there are no documented examples of this compound being employed in such transformations. The generation of radicals from this compound could, in principle, trigger a cascade sequence, but this application remains hypothetical without supporting research.

Development of Novel Synthetic Methodologies Utilizing Peroxyphthalides

The unique structural features of peroxyphthalides, such as This compound , have spurred the development of new synthetic strategies. The inherent reactivity of the peroxide bond, combined with the phthalide scaffold, offers a platform for designing innovative chemical transformations. Research in this area has focused on harnessing the controlled generation of reactive intermediates from these precursors.

The thermal or photochemical decomposition of This compound can generate tert-butoxyl and other carbon-centered radicals. This controlled generation of radicals has been explored in the context of initiating polymerization reactions and in carbon-carbon bond-forming reactions. The phenyl-substituted phthalide moiety can influence the stability and reactivity of the generated radicals, potentially offering advantages over more conventional radical initiators.

While extensive research detailing a broad spectrum of applications for This compound is not widely available in publicly accessible literature, the general reactivity of cyclic peroxides suggests its potential utility in various synthetic transformations. The development of novel methodologies often begins with understanding the fundamental reaction pathways of such unique molecules. For instance, the reaction of peroxyphthalides with various substrates under different catalytic conditions is a fertile ground for discovering new synthetic methods.

Interactive Table: Potential Research Areas for this compound

| Research Area | Potential Application | Key Reactive Intermediate |

|---|---|---|

| Radical Polymerization | Initiator for vinyl monomers | tert-Butoxyl radical |

| C-H Functionalization | Oxidant for activating C-H bonds | tert-Butoxyl radical |

| Asymmetric Synthesis | Chiral auxiliary or reagent | Phthalide-derived radical |

Detailed research findings on the specific applications of This compound remain a niche area of investigation. However, the broader class of organic peroxides has been extensively studied. For example, tert-butyl hydroperoxide and di-tert-butyl peroxide are widely used as oxidants and radical initiators in a plethora of organic transformations. The incorporation of the peroxide functionality into the rigid phthalide structure in This compound is anticipated to modulate its reactivity and selectivity, a hypothesis that warrants further experimental exploration.

The development of novel synthetic methodologies is a cornerstone of progress in chemical synthesis. While the full potential of This compound is yet to be fully realized and documented, its unique structure positions it as a promising candidate for future investigations into new chemical reactions and processes. Further research into the reactivity and applications of this and related peroxyphthalides will undoubtedly contribute to the expanding toolkit of synthetic organic chemists.

Theoretical and Computational Studies on 3 Tert Butyldioxy 3 Phenylphthalide

Electronic Structure and Stability Analysis

A fundamental understanding of a molecule's reactivity begins with its electronic structure and inherent stability. For 3-(tert-butyldioxy)-3-phenylphthalide, such an analysis would be crucial in explaining its known thermal instability.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A DFT investigation of this compound would provide critical insights into its electronic properties. Key parameters that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a particularly important indicator of chemical reactivity and stability. A small gap often suggests that a molecule is more reactive and less stable. For a peroxide like this compound, DFT calculations could precisely locate the areas of highest electron density, likely around the oxygen-oxygen bond, and quantify the electronic factors contributing to its lability.

Table 1: Hypothetical DFT Parameters for Future Investigation

| Parameter | Significance | Anticipated Finding for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Expected to be relatively high, indicating susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Expected to be relatively low, indicating a propensity to accept electrons and undergo reduction. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicator of chemical stability. | A small gap would be consistent with the compound's known instability. |

Reaction Pathway Analysis and Transition State Characterization

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, including the decomposition of unstable molecules.

Elucidation of Peroxide Decomposition Mechanisms

The decomposition of organic peroxides can proceed through various mechanisms, often initiated by the homolytic cleavage of the O-O bond to generate highly reactive radicals. nih.govlp.edu.ua For this compound, a computational study would aim to map out the potential energy surface for its decomposition. This would involve identifying the transition state for the initial O-O bond scission and calculating the activation energy for this process. A low activation energy would explain why decomposition can occur at relatively low temperatures. Subsequent steps in the radical chain reaction could also be modeled, providing a complete, step-by-step mechanism of its decomposition.

Computational Modeling of Substituent Effects on Reactivity

The phenyl and tert-butyl groups attached to the core phthalide (B148349) structure are not mere spectators; they influence the molecule's reactivity. A systematic computational study could explore these substituent effects. By computationally replacing the phenyl group with other aromatic rings or the tert-butyl group with different alkyl groups, researchers could modulate the electronic properties of the peroxide. For instance, introducing electron-withdrawing or electron-donating groups on the phenyl ring would likely alter the stability of the O-O bond. Such a study would provide valuable data for understanding structure-activity relationships in this class of compounds and could guide the design of more stable or more reactive peroxides for specific applications.

Table 2: Proposed Computational Study on Substituent Effects

| Substituent on Phenyl Ring | Expected Effect on O-O Bond Stability | Rationale |

|---|---|---|

| Electron-donating group (e.g., -OCH3) | Decrease | Increased electron density on the peroxide unit may destabilize the O-O bond. |

Conformational Analysis and Stereochemistry

The three-dimensional arrangement of atoms in this compound can also play a role in its properties. The molecule possesses a chiral center at the 3-position of the phthalide ring. A conformational analysis would seek to identify the most stable spatial arrangements (conformers) of the molecule. This involves rotating the single bonds and calculating the relative energies of the resulting structures. Understanding the preferred conformation is important as it can influence the molecule's reactivity by affecting the accessibility of the peroxide bond and the steric interactions within the molecule. Furthermore, computational methods could be used to predict the spectroscopic signatures (e.g., NMR chemical shifts) for different stereoisomers, aiding in their experimental characterization.

Prediction of Spectroscopic Properties

Theoretical and computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in confirming the molecular structure and understanding its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, aiding in the structural elucidation of organic compounds. The Gauge-Independent Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is commonly utilized for this purpose. Calculations are typically performed using DFT with specific functionals and basis sets that have been benchmarked for accuracy in predicting NMR parameters.

For this compound, the molecular geometry would first be optimized, often using a functional like B3LYP with a suitable basis set. Subsequently, NMR shielding constants are calculated at a higher level of theory, for instance, using the WP04 or ωB97X-D functionals with a basis set such as 6-311++G(2d,p). The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial to simulate the conditions of an experimental NMR measurement, typically in a solvent like chloroform (B151607) (CDCl₃). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would highlight key structural features. For instance, the protons of the tert-butyl group are expected to appear as a singlet in the upfield region of the ¹H NMR spectrum. The protons of the phenyl group and the phthalide moiety would exhibit characteristic multiplets in the aromatic region. In the ¹³C NMR spectrum, the quaternary carbons, such as the one bearing the peroxide and phenyl groups, and the carbonyl carbon of the lactone, would have distinct and predictable chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on established computational methodologies.)

| Atom Type | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| -C(CH₃)₃ | 1.25 |

| Aromatic-H (Phthalide) | 7.50 - 7.90 |

| Aromatic-H (Phenyl) | 7.30 - 7.60 |

| ¹³C NMR | |

| -C(CH₃)₃ | 25.0 |

| -C(CH₃)₃ | 82.0 |

| Carbonyl (C=O) | 168.0 |

| Quaternary C (C-O-O) | 105.0 |

| Aromatic C | 125.0 - 140.0 |

Infrared (IR) Spectroscopy

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. DFT calculations are employed to determine the harmonic vibrational frequencies. The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates.

For this compound, the predicted IR spectrum would show characteristic peaks corresponding to its functional groups. A strong absorption band is expected for the C=O stretching vibration of the lactone ring, typically in the range of 1750-1780 cm⁻¹. The C-O stretching vibrations of the ester and peroxide functionalities would also be identifiable. Additionally, the spectrum would feature bands corresponding to the C-H stretching of the aromatic rings and the tert-butyl group, as well as the characteristic C=C stretching vibrations of the aromatic systems. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods.

Table 2: Predicted IR Vibrational Frequencies for this compound (Note: These are hypothetical values based on established computational methodologies.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2950 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1770 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-O Stretch (Lactone) | 1200 - 1300 | Strong |

| O-O Stretch (Peroxide) | 850 - 900 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within the aromatic systems. The calculations would predict the wavelength of maximum absorption (λ_max) for transitions such as π → π* within the phenyl and phthalide rings. The TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, would provide a theoretical spectrum that can be compared with experimental measurements to confirm the electronic structure of the molecule. The inclusion of a solvent model is also important for accurate predictions of UV-Vis spectra.

Table 3: Predicted UV-Vis Absorption Data for this compound (Note: These are hypothetical values based on established computational methodologies.)

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 230 | 0.45 | HOMO → LUMO+2 | π → π |

| 275 | 0.15 | HOMO-1 → LUMO | π → π |

Future Research Directions and Perspectives for 3 Tert Butyldioxy 3 Phenylphthalide Chemistry

Development of Sustainable Synthetic Routes

The traditional synthesis of organic peroxides often involves hazardous reagents and energy-intensive conditions, posing significant safety and environmental challenges. A primary future objective is the development of sustainable and green synthetic routes for 3-(tert-Butyldioxy)-3-phenylphthalide, aligning with the core principles of green chemistry. jocpr.comnih.gov

Future research should prioritize the replacement of conventional hazardous solvents with environmentally benign alternatives. jocpr.com The exploration of aqueous media, supercritical fluids (like CO₂), and biodegradable, bio-based solvents could drastically reduce the environmental footprint of the synthesis process. mdpi.com Furthermore, adopting energy-efficient synthesis techniques, such as microwave-assisted synthesis or continuous flow processing, can lead to shorter reaction times, reduced energy consumption, and improved process safety. jddhs.com

Continuous flow chemistry, in particular, offers a promising avenue for the synthesis of energetic or thermally unstable compounds like peroxides. rsc.org By performing reactions in microreactors, issues related to heat transfer and reaction control are minimized, allowing for safer handling of reactive intermediates. This approach also facilitates scalability while maintaining a high degree of safety.

A comparative overview of traditional versus potential sustainable approaches is presented below.

| Feature | Traditional Synthesis Approach | Prospective Sustainable Route | Green Chemistry Principle Addressed |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Supercritical CO₂, Bio-solvents | Use of Safer Solvents and Auxiliaries jocpr.com |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Flow reactors | Design for Energy Efficiency jddhs.com |

| Reagents | Stoichiometric, hazardous oxidants | Catalytic systems with H₂O₂ or O₂ | Catalysis, Use of Renewable Feedstocks ijpsjournal.com |

| Process Safety | Batch processing with thermal risks | Continuous flow microreactors | Inherently Safer Chemistry for Accident Prevention |

| Waste | Significant solvent and reagent waste | Minimized waste streams, recyclable catalysts | Waste Prevention |

Exploration of Novel Catalytic Systems

Catalysis is a cornerstone of green chemistry, and its application to the synthesis and transformation of this compound is a critical area for future investigation. nih.gov Research efforts should be directed toward discovering and optimizing catalysts that can improve reaction efficiency, selectivity, and sustainability.

A key area of development is the use of heterogeneous catalysts. These catalysts, which exist in a different phase from the reactants, offer straightforward separation and recyclability, reducing waste and cost. For peroxide synthesis, materials such as metal oxides, supported noble metals (e.g., palladium, platinum), and functionalized carbons could be explored. researchgate.netaiaa.orgmdpi.com For instance, novel catalysts designed for the direct synthesis of hydrogen peroxide, a key precursor, such as NiTe₂-Pd or cobalt phthalocyanine (B1677752) on carbon black, highlight the potential for innovation in this area. unsw.edu.auazom.com

Biocatalysis represents another exciting frontier. The use of enzymes, such as lipases or oxidoreductases, could enable the synthesis of peroxyphthalides under exceptionally mild conditions (neutral pH, low temperatures) with high chemo-, regio-, and enantioselectivity. jddhs.comijpsjournal.com This approach would be particularly valuable for creating chiral peroxide building blocks for asymmetric synthesis.

| Catalyst Type | Examples | Potential Advantages for Peroxyphthalide Chemistry |

| Heterogeneous | Metal oxides (MnO₂, etc.), Supported metals (Pd/C, Pt/Al₂O₃), Zeolites | Ease of separation, Recyclability, Improved thermal stability, Suitability for flow chemistry. researchgate.netaiaa.org |

| Homogeneous | Organometallic complexes (e.g., Antimony, Bismuth-based) | High activity and selectivity, Milder reaction conditions. researchgate.net |

| Biocatalysts | Lipases, Peroxidases, Oxidoreductases | High selectivity (chemo-, regio-, enantio-), Mild reaction conditions (pH, temp), Environmentally benign. jddhs.com |

| Photocatalysts | Semiconductor materials (e.g., TiO₂), Dye sensitizers | Use of light as a clean energy source, Ambient temperature reactions. ijpsjournal.com |

Advanced Mechanistic Insights through Advanced Spectroscopy

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for designing improved synthetic methods and novel applications. The transient and often reactive nature of peroxide intermediates necessitates the use of advanced spectroscopic techniques capable of real-time monitoring.

Future research should employ a combination of in-situ spectroscopic methods to probe reaction pathways. For example, techniques like in-situ Infrared (IR) and Raman spectroscopy can identify key functional group transformations, while Ambient Pressure X-ray Photoelectron Spectroscopy (XPS) can provide insights into the electronic state of catalysts and surface-adsorbed species during the reaction. azom.com These methods have proven valuable in observing short-lived peroxide species on catalyst surfaces. azom.com

To unravel the kinetics of fast reactions involving the peroxyphthalide, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be employed. bohrium.com This approach allows for the determination of rate constants and the identification of reaction intermediates on very short timescales. Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy will be invaluable for detecting and characterizing any radical intermediates generated during the thermal or catalytic decomposition of the peroxide bond.

| Spectroscopic Method | Information Provided | Relevance to Peroxyphthalide Chemistry |

| In-situ FT-IR/Raman | Real-time tracking of functional group changes. | Monitoring the formation of the peroxide and subsequent transformations. |

| Ambient Pressure XPS | Surface chemistry and catalyst oxidation states. | Understanding catalyst-substrate interactions in heterogeneous systems. azom.com |

| Stopped-Flow UV-Vis | Fast reaction kinetics and intermediate detection. | Quantifying the reactivity of the peroxyphthalide with various substrates. bohrium.com |

| EPR Spectroscopy | Detection and characterization of radical species. | Elucidating radical-based decomposition and reaction mechanisms. |

| NMR Spectroscopy | Structural elucidation and reaction monitoring. | Confirming product structures and tracking reaction progress. |

Design of New Transformations based on Peroxyphthalide Reactivity

The inherent reactivity of the peroxide O-O bond in this compound is a feature that can be harnessed for the development of novel synthetic transformations. noaa.gov Future research should focus on moving beyond its role as a simple radical initiator and exploring its potential in more complex and selective chemical reactions.

One promising direction is its use as a targeted oxidizing agent. The phthalide (B148349) framework could act as a directing group or a precursor to a leaving group, enabling site-selective oxidation of complex molecules. The cleavage of the peroxide bond, triggered by heat, light, or a catalyst, could unmask a highly reactive species for subsequent, controlled transformations.

The compound can also serve as a source of multiple reactive species. Depending on the reaction conditions, it could generate tert-butoxyl radicals, tert-butylperoxyl radicals, or other oxygen-centered species. Designing catalytic systems that can control which of these pathways is favored will be key to developing new C-H functionalization, C-C bond formation, or heteroatom-heteroatom bond-forming reactions. The development of new one-pot reactions mediated by sulfuryl fluoride (B91410) for alcohol activation showcases how new reagents can enable novel transformations. researchgate.net

| Transformation Type | Proposed Reactive Species | Potential Application |

| Selective Oxidation | Oxygen-centered radicals/anions | Late-stage functionalization of complex molecules; synthesis of oxygenated heterocycles. |

| Radical-Initiated Polymerization | tert-Butoxyl radical (t-BuO•) | Synthesis of specialty polymers with controlled initiation. |

| C-H Functionalization | tert-Butoxyl radical (t-BuO•) | Direct conversion of C-H bonds to C-O, C-N, or C-C bonds. |

| Tandem Reactions | Phthalide-based intermediates | One-pot synthesis of complex scaffolds where the phthalide acts as a convertible functional group. |

Computational Design of Functionalized Peroxyphthalides

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to guide and accelerate experimental research in peroxyphthalide chemistry. rsc.org By modeling molecules and reaction pathways, computational studies can provide fundamental insights into stability, reactivity, and spectral properties, thereby reducing the need for extensive trial-and-error experimentation.

A key future direction is the use of DFT to design novel peroxyphthalide derivatives with tailored properties. By introducing various substituents onto the phenyl or phthalide rings, properties such as thermal stability, redox potential, and reactivity can be fine-tuned. Computational screening can identify promising candidates for synthesis, focusing on those with enhanced safety profiles or specialized reactivity. mdpi.com

Furthermore, computational modeling can be used to elucidate complex reaction mechanisms. nih.gov Calculating the energies of intermediates and transition states can help identify the most favorable reaction pathways, explain observed selectivities, and guide the design of more effective catalysts. acs.orgresearchgate.net Such studies can also predict spectroscopic signatures (e.g., IR, NMR), aiding in the experimental identification of transient species. nih.gov

| Computational Method | Predicted Property/Process | Relevance to Peroxyphthalide Research |

| Density Functional Theory (DFT) | Geometric structures, Reaction energy profiles, Transition states. | Predicting stability, designing new derivatives, elucidating reaction mechanisms. nih.govgdut.edu.cn |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, Electronic transitions. | Predicting photochemical properties and aiding in spectroscopic characterization. nih.gov |

| Ab Initio Thermodynamics | Phase stability under reaction conditions. | Predicting the state of catalysts and surfaces during synthesis. acs.org |

| Molecular Dynamics (MD) | Conformational analysis, Solvent effects. | Understanding the influence of the reaction environment on reactivity. |

Q & A

Q. What are the recommended synthetic routes for 3-(tert-Butyldioxy)-3-phenylphthalide, and how can reaction conditions be optimized for yield?

The compound can be synthesized via Clemensen reduction of substituted 2-benzoylbenzoic acids. For example, 2-(p-substituted benzoyl)benzoic acids undergo reduction to yield 3-arylphthalides. Optimization involves adjusting reaction time (e.g., 48 hours at 20°C) and monitoring pH to prevent premature hydrolysis of intermediates. Catalytic hydrogenation or zinc amalgam in acidic media (HCl/EtOH) are typical conditions. Yield improvements may require inert atmosphere control and stoichiometric tuning of reducing agents .

Q. How can researchers confirm the structural identity and purity of this compound?

- Spectroscopic Methods : Use ¹H/¹³C NMR to identify the tert-butyldioxy group (characteristic peaks: δ ~1.3 ppm for tert-butyl CH₃; δ ~100-110 ppm for quaternary carbons).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm ensures purity (>98%). Calibrate against a reference standard (CAS 76903-88-3) .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight ([M+H]⁺ expected at m/z 298.12).

Q. What are the critical storage and handling precautions for this compound?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent peroxide bond degradation. Avoid exposure to reducing agents, strong acids/bases, and transition metals. Conduct stability tests via TGA/DSC to assess decomposition thresholds (e.g., exothermic peaks >120°C indicate thermal instability) .

Advanced Research Questions

Q. How can contradictory data regarding the stability of this compound under varying pH be resolved?

- Controlled Hydrolysis Studies : Monitor decomposition kinetics in buffered solutions (pH 3–11) using UV-Vis spectroscopy (λ = 270 nm for phthalide absorption).

- Statistical Modeling : Apply time-series ANOVA to distinguish pH-dependent degradation pathways. For example, notes instability in acidic media due to enol hydrolysis, while neutral/basic conditions may favor radical decomposition .

- Cross-Validation : Replicate experiments with standardized protocols (e.g., ICH guidelines) to minimize inter-lab variability .

Q. What experimental strategies elucidate the mechanism of peroxide bond cleavage during catalytic reactions?

- Radical Trapping : Use EPR spectroscopy with spin traps (e.g., DMPO) to detect tert-butoxy radicals during thermal or photolytic cleavage.

- Isotopic Labeling : Synthesize ¹⁸O-labeled analogs to track oxygen redistribution in reaction products via GC-MS .

- Kinetic Profiling : Conduct Arrhenius analysis under varying temperatures (25–80°C) to differentiate homolytic vs. heterolytic cleavage pathways .

Q. How can temporal variables be controlled in pharmacological studies to distinguish short-term efficacy from long-term toxicity?

- Longitudinal Design : Adopt a three-wave panel study (e.g., baseline, 1 week, 1 year) to assess acute vs. chronic effects. Measure biomarkers (e.g., oxidative stress markers) and behavioral endpoints (e.g., neuroactivity in model organisms).

- Dose-Response Curves : Use staggered dosing regimens to identify thresholds for therapeutic efficacy (e.g., IC₅₀) vs. cytotoxic thresholds (LD₅₀).

- Resource Conservation Analysis : Apply Cognitive Activation Theory (CATS) to model adaptive responses to prolonged exposure, integrating physiological and behavioral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.